Lachnophyllum ester
Overview
Description
Lachnophyllum ester is a naturally occurring compound found in the essential oils of certain plant species, such as Conyza bonariensis. It is known for its biological activities, including nematocidal, antileishmanial, and antimycobacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lachnophyllum ester can be synthesized through various organic reactions. One common method involves the use of acetylenic compounds. For example, the synthesis of (2Z)-Lachnophyllum methyl ester involves the reaction of acetylenic precursors under specific conditions . The reaction typically requires the use of solvents like toluene, dichloromethane, and tetrahydrofuran, and may involve catalysts such as palladium or copper .
Industrial Production Methods
Industrial production of this compound often involves the extraction of essential oils from plants like Conyza bonariensis. The extraction process can be optimized using techniques such as accelerated solvent extraction, which reduces the use of toxic solvents and increases yield .
Chemical Reactions Analysis
Types of Reactions
Lachnophyllum ester undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into its corresponding lactone.
Reduction: Reduction reactions can modify the ester group to an alcohol.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include Lachnophyllum lactone from oxidation, Lachnophyllum alcohol from reduction, and various substituted Lachnophyllum esters from substitution reactions .
Scientific Research Applications
Lachnophyllum ester has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other bioactive compounds.
Biology: It has been studied for its nematocidal and antileishmanial activities.
Medicine: Research has shown its potential in treating diseases caused by Leishmania and Mycobacterium tuberculosis.
Industry: It is used in the development of bioactive agents for agricultural and pharmaceutical applications
Mechanism of Action
The mechanism of action of Lachnophyllum ester involves its interaction with specific molecular targets and pathways. For instance, its antileishmanial activity is attributed to its ability to disrupt the cell membrane of Leishmania parasites. Similarly, its antimycobacterial activity involves the inhibition of key enzymes in the Mycobacterium tuberculosis metabolic pathway .
Comparison with Similar Compounds
Lachnophyllum ester is often compared with similar compounds such as Lachnophyllum lactone and matricaria ester. While all these compounds exhibit biological activities, this compound is unique due to its higher potency in certain applications, such as nematocidal and antileishmanial activities .
List of Similar Compounds
- Lachnophyllum lactone
- Matricaria ester
- Other acetylenic compounds found in essential oils .
Properties
IUPAC Name |
methyl (E)-dec-2-en-4,6-diynoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h9-10H,3-4H2,1-2H3/b10-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWONXTYZMYZRSU-MDZDMXLPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC#CC#CC=CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC#CC#C/C=C/C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70191313 | |
Record name | 2-Decene-4,6-diynoic acid, methyl ester, (E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70191313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3788-06-5, 505-01-1 | |
Record name | Lachnophyllum ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3788-06-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Decene-4,6-diynoic acid, methyl ester, (Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505011 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Decene-4,6-diynoic acid, methyl ester, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003788065 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LACHNOPHYLLUM ESTER, CIS | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93043 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Decene-4,6-diynoic acid, methyl ester, (E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70191313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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